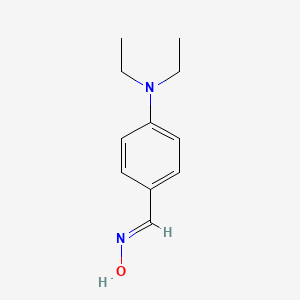

4-(Diethylamino)benzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Diethylamino)benzaldehyde oxime is a chemical compound with the molecular formula C11H16N2O . It is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .

Synthesis Analysis

The synthesis of this compound can be achieved from 4-Fluorobenzaldehyde and Diethylamine . Another method involves a condensation reaction between benzaldehyde and hydroxylamine hydrochloride in the presence of a base .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

This compound is used in the preparation of 5-(4-diethylamino-benzylidene)-selenazolidine-2,4-dione by using aqueous methylamine as a reagent .Physical And Chemical Properties Analysis

This compound appears as dark brown to green coarse crystals . It has a molecular weight of 177.24 .Applications De Recherche Scientifique

Alkylation and Iminium Salt Formation

Research by Froschauer et al. (2013) investigated the alkylation of 4-(Diethylamino)benzaldehyde, demonstrating its selective reactivity and the formation of quinoid iminium ions. This study elucidates the compound's chemical behavior and potential applications in synthetic chemistry, particularly in creating iminium salts which are prone to hydrolysis, offering insights into new synthetic pathways and the stabilization of reaction intermediates (Froschauer, Weber, Kahlenberg, Laus, & Schottenberger, 2013).

Analytical Chemistry and Anti-Cancer Drug Analysis

Liao et al. (2005) developed and validated an HPLC-UV analytical method using 4-(Diethylamino)benzaldehyde as a derivatizing agent for the analysis of methoxyamine, a potential anti-cancer drug. This application underscores the compound's role in enhancing analytical methodologies for pharmaceutical analysis, providing a basis for more accurate and sensitive drug monitoring and characterization (Liao, Yang, Syu, & Xu, 2005).

Corrosion Inhibition

Poornima et al. (2011) explored 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone's effectiveness as a corrosion inhibitor on maraging steel in phosphoric acid, highlighting its potential application in materials science and engineering. This study contributes to the understanding of corrosion mechanisms and the development of more effective corrosion inhibitors for industrial applications (Poornima, Nayak, & Shetty, 2011).

Spectrophotometric Analysis

Parameshwara et al. (2007) demonstrated the use of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone as a reagent for the sensitive and selective spectrophotometric determination of palladium. This application reveals the compound's utility in analytical chemistry, particularly in the quantification of metals, which is crucial for environmental monitoring, industrial processing, and research (Parameshwara, Karthikeyan, Shetty, & Shetty, 2007).

Safety and Hazards

This chemical should be handled with care. Avoid all personal contact, including inhalation. Use protective clothing when risk of exposure occurs. Use in a well-ventilated area. Prevent concentration in hollows and sumps. Do not enter confined spaces until the atmosphere has been checked . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Mécanisme D'action

Target of Action

The primary target of 4-(Diethylamino)benzaldehyde oxime is Aldehyde Dehydrogenases (ALDHs) . ALDHs are a group of enzymes that are responsible for the oxidation of aldehydes to their corresponding carboxylic acids .

Mode of Action

This compound acts as a reversible inhibitor of ALDHs . It competes with the aldehyde substrate for the active site of the enzyme, thereby reducing the enzyme’s activity . The inhibition of ALDHs by this compound is essentially an irreversible process as the adduct dehydrates .

Biochemical Pathways

The inhibition of ALDHs affects various biochemical pathways. ALDHs play a crucial role in alcohol metabolism, converting acetaldehyde, a toxic intermediate of alcohol metabolism, into non-toxic acetate. Therefore, the inhibition of ALDHs can lead to the accumulation of acetaldehyde, causing adverse effects .

Result of Action

The inhibition of ALDHs by this compound can have various molecular and cellular effects. For instance, it can lead to the accumulation of aldehydes, which can cause cellular damage. Moreover, this compound displays potent anti-androgenic effect (IC 50 = 1.71μM) .

Propriétés

IUPAC Name |

(NE)-N-[[4-(diethylamino)phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11-7-5-10(6-8-11)9-12-14/h5-9,14H,3-4H2,1-2H3/b12-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNWBEYWLRLFHM-FMIVXFBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24826448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

54376-65-7 |

Source

|

| Record name | 54376-65-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

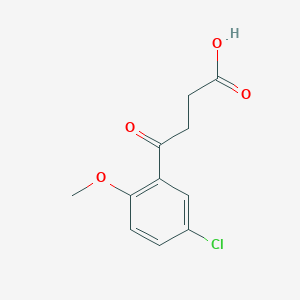

![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)

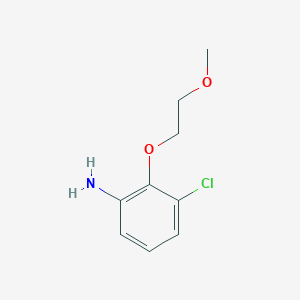

![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)

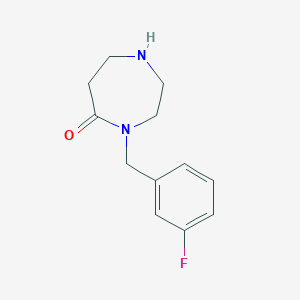

![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)

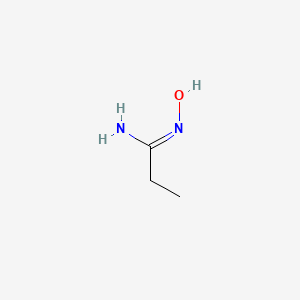

![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)